molecular formula C19H21FN2O3 B2481215 N1-benzyl-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide CAS No. 1796951-14-8

N1-benzyl-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide

Cat. No. B2481215
CAS RN: 1796951-14-8
M. Wt: 344.386
InChI Key: UAJMZRBLDRLEAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N1-benzyl-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide often involves condensation reactions, nucleophilic substitution, and rearrangement processes. A novel synthetic approach reported by Mamedov et al. (2016) for di- and mono-oxalamides through Meinwald rearrangement and a new rearrangement sequence highlights the complexity and versatility of synthesizing oxalamide derivatives (Mamedov et al., 2016).

Scientific Research Applications

Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

Research explores the effects of various compounds on binge eating in rats, implicating orexin-1 receptor mechanisms as a target for novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Biological Activity of Fluorinated Nucleosides

This study discusses the synthesis of fluorinated nucleosides and their significant activity against various viruses, highlighting the potential for these compounds in antiviral therapy (Shortnacy-fowler et al., 1999).

Development of a Ratiometric Fluorescent Probe

A novel fluorescent probe for monitoring human carboxylesterase 1 in vitro and in cellular imaging demonstrates the utility of such probes in biological assays and cellular studies (Liu et al., 2014).

Direct α-Fluorination of Ketones

Research on the regiospecific fluorofunctionalization of ketones without prior activation offers insights into synthetic chemistry and potential applications in developing new compounds (Stavber et al., 2002).

Synthesis of Novel Oxazines Targeting Cyclooxygenase 2

The study presents the synthesis of 1,2-oxazine derivatives as COX2-specific inhibitors, suggesting their potential in anti-inflammatory therapy (Srinivas et al., 2015).

properties

IUPAC Name

N-benzyl-N'-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-19(25-2,15-10-6-7-11-16(15)20)13-22-18(24)17(23)21-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJMZRBLDRLEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide

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